2-Chloro-6-[(prop-2-YN-1-YL)amino]pyridine-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
2-chloro-6-(prop-2-ynylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O2/c1-2-3-11-8-5-6(9(13)14)4-7(10)12-8/h1,4-5H,3H2,(H,11,12)(H,13,14) |
InChI Key |
MLFHMSWQJOMEIR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=NC(=CC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Chlorination/Substitution | Starting from pyridine-4-carboxylic acid derivatives, chlorination at position 2 is performed using reagents like POCl3 or SOCl2 under reflux | To introduce the chloro substituent at the 2-position |
| 2 | Amination with Propargylamine | Reaction of 2-chloro-6-aminopyridine-4-carboxylic acid with propargylamine in presence of base (e.g., triethylamine) in solvent like dichloromethane at room temperature or mild heating | To attach the prop-2-yn-1-yl amino group at the 6-position via nucleophilic substitution |
| 3 | Purification | Recrystallization from suitable solvents or chromatographic techniques | To isolate the pure 2-Chloro-6-[(prop-2-YN-1-YL)amino]pyridine-4-carboxylic acid |
Reaction Conditions and Optimization
Solvent: Dichloromethane and dimethylformamide (DMF) are preferred solvents for the amination step due to their ability to dissolve both reactants and facilitate nucleophilic substitution.
Base: Triethylamine or other tertiary amines serve as bases to neutralize generated HCl and drive the reaction forward.
Temperature: Mild heating (25–60 °C) is often applied to improve reaction rates without decomposing sensitive functional groups.
Time: Reaction times vary from several hours to overnight to ensure complete conversion.
Industrial Scale Considerations
Continuous Flow Reactors: For scalability, continuous flow synthesis can be employed, allowing precise control of reaction parameters, improved heat transfer, and enhanced safety when handling reactive intermediates.
Automation and Process Optimization: Automated systems optimize reagent addition, temperature, and mixing to maximize yield and minimize impurities.
Comparative Data Table of Related Compounds and Their Preparation
| Compound Name | Key Functional Groups | Starting Material | Amination Agent | Unique Features | Typical Yield (%) |
|---|---|---|---|---|---|
| This compound | Chloro, propargyl amino, carboxylic acid | 2-Chloro-6-aminopyridine-4-carboxylic acid | Propargylamine | Bioorthogonal propargyl group; selective substitution | 70–85 |
| 2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid | Methyl, propargyl amino, carboxylic acid | 6-Methylpyridine-3-carboxylic acid | Propargylamine | Lacks chloro substituent; different reactivity | 65–80 |
| 3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid | Chloro, methyl-propargyl amino, carboxylic acid | 2-Chloronicotinic acid | Methyl(propargyl)amine | Methylated amino group; positional isomer | 60–75 |
Research Findings and Notes
The presence of the prop-2-yn-1-yl (propargyl) group is critical for the compound’s utility in bioorthogonal chemistry, enabling click reactions and targeted drug delivery applications.
The chloro substituent at the 2-position enhances the compound’s reactivity and binding specificity in biological systems, often serving as a site for further functionalization or interaction with enzyme active sites.
Reaction optimization studies emphasize the importance of base selection and solvent polarity to achieve high selectivity and yield, minimizing side reactions such as over-alkylation or hydrolysis.
Industrial synthesis benefits from flow chemistry techniques , improving reproducibility and scalability while reducing waste and reaction times.
Analytical characterization confirms the structural integrity of the final compound, with NMR spectra showing characteristic signals for the pyridine ring, propargyl group, and carboxylic acid moiety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-[(prop-2-YN-1-YL)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The alkyne group can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as DMF (dimethylformamide).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in Sonogashira coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Chloro-6-[(prop-2-YN-1-YL)amino]pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Chloro-6-[(prop-2-YN-1-YL)amino]pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key analogs of 2-chloro-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid include pyridine derivatives with varying substituents at the 6-position (Table 1). These substituents influence physicochemical properties, synthetic accessibility, and biological activity:
Table 1. Structural analogs of this compound.
Physicochemical and Reactivity Comparisons
- Propargylamino Substituent (Target Compound): The alkyne group enables bioorthogonal reactions, a unique advantage over analogs like the pyrrolidinyl or trifluoromethyl derivatives. However, the propargyl group may reduce aqueous solubility compared to polar substituents (e.g., carboxylic acid or pyrrolidinyl) .
- Trifluoromethyl Substituent: The electron-withdrawing CF3 group increases resistance to oxidative metabolism, making it favorable for pharmacokinetic optimization in drug candidates .
- Furan-2-yl Substituent: The aromatic furan group facilitates interactions with biological targets via π-stacking but may introduce metabolic liabilities due to oxidative susceptibility .
Pharmacological Relevance
Substituents at the 6-position critically modulate bioactivity:
- Propargylamino Group: Useful for covalent inhibitor design or antibody-drug conjugates (ADCs) via click chemistry .
- Trifluoromethyl Group: Commonly used in agrochemicals and pharmaceuticals to enhance bioavailability and stability .
- Pyrrolidinyl Group: Found in kinase inhibitors and GPCR modulators due to its ability to mimic natural amine motifs .
Biological Activity
2-Chloro-6-[(prop-2-YN-1-YL)amino]pyridine-4-carboxylic acid, also known as 6-chloro-2-(prop-2-ynylamino)pyridine-3-carboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₇ClN₂O₂. The structural representation indicates the presence of a pyridine ring substituted with a chloro group and an amino group linked to a propynyl chain.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇ClN₂O₂ |
| Molecular Weight | 210.62 g/mol |
| SMILES | C#CCNC1=C(C=CC(=N1)Cl)C(=O)O |
| InChI | InChI=1S/C9H7ClN2O2 |
Enzyme Inhibition
Docking studies suggest that derivatives of pyridine can inhibit specific enzymes crucial for bacterial survival. The TrmD enzyme from Pseudomonas aeruginosa was targeted in these studies, revealing that compounds with similar structural motifs to this compound could potentially inhibit this enzyme effectively . This suggests that the compound may possess therapeutic potential in treating infections caused by resistant bacterial strains.
Case Studies and Research Findings
While direct case studies specifically focusing on this compound are scarce, its structural analogs have been extensively studied:
- Antimicrobial Efficacy : A study published in October 2023 highlighted the synthesis and antimicrobial evaluation of thienopyrimidine derivatives, which included pyridine fragments. These compounds demonstrated effective inhibition against various microbial strains, suggesting a potential pathway for developing new antibiotics based on similar structures .
- Pharmacological Applications : Compounds with carboxamide structures have shown promise as androgen receptor modulators, indicating that modifications to the pyridine structure could lead to novel therapeutic agents for conditions like prostate cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
